

Crebtide In Vitro Kinase Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Crebtide	
Cat. No.:	B550015	Get Quote

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Introduction

Crebtide is a synthetic peptide substrate derived from the phosphorylation site (Ser133) of the cAMP response element-binding protein (CREB). CREB is a critical transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, and long-term memory. The phosphorylation of CREB at Ser133 is a key event that leads to its activation and the subsequent transcription of target genes. This phosphorylation is mediated by several kinases, making Crebtide a valuable tool for studying the activity of these enzymes in vitro. This document provides detailed protocols for performing in vitro kinase assays using Crebtide as a substrate, covering both non-radioactive (TR-FRET) and traditional radioactive (32P) methods.

Peptide Sequences:

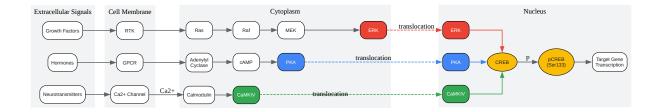
- Unlabeled Crebtide: KRREILSRRPSYR[1]
- ULight[™]-labeled Crebtide: CKRREILSRRPSYRK[2]

Crebtide is a well-established substrate for Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][3] It can also be phosphorylated by other kinases such as Mitogen- and Stress-activated Kinase 1 (MSK1).[2] The apparent Km of **Crebtide** for PKA is approximately 3.9 μM, which is significantly lower than that of Kemptide, another common PKA substrate.[1]



Signaling Pathway Context: CREB Phosphorylation

The phosphorylation of CREB on Ser133 is a point of convergence for multiple signaling pathways. Extracellular signals can activate various kinases that translocate to the nucleus and phosphorylate CREB, leading to the recruitment of coactivators and initiation of gene transcription. The diagram below illustrates some of the key pathways leading to CREB activation.



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Key signaling pathways leading to CREB phosphorylation.

Data Presentation: Typical Assay Parameters

The following table summarizes typical quantitative data for **Crebtide** in vitro kinase assays. Note that optimal conditions may vary depending on the specific kinase, its purity, and the assay format.



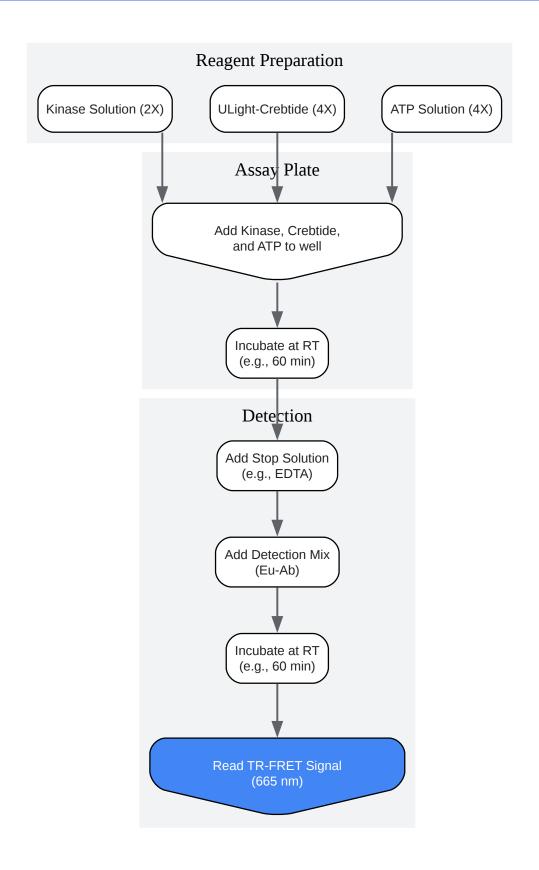
Parameter	TR-FRET Assay (PKA)	Radioactive (³² P) Assay (PKA)
Kinase Concentration	10 - 20 pM[4][5]	1 - 10 nM
Crebtide Concentration	50 nM (ULight™-Crebtide)[4] [5]	10 - 50 μΜ
ATP Concentration	10 nM - 1 mM (titration)[4][5]	50 - 200 μΜ
[γ- ³² P]ΑΤΡ	N/A	0.1 - 1 μCi per reaction
Incubation Time	60 minutes[4][5]	10 - 30 minutes
Incubation Temperature	23°C (Room Temperature)[4]	30°C
Assay Volume	10 - 20 μL	25 - 50 μL

Experimental Protocols

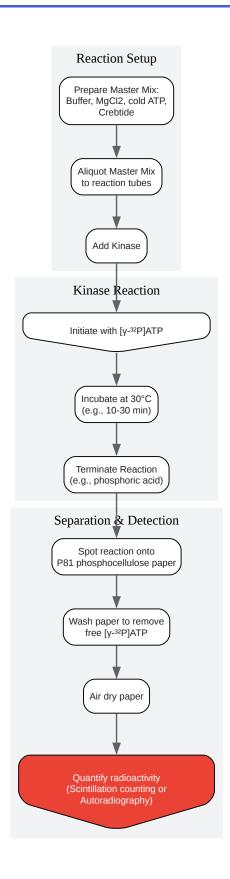
Protocol 1: Non-Radioactive TR-FRET Kinase Assay

This protocol is based on the LANCE® Ultra TR-FRET technology, which measures the phosphorylation of a $ULight^{TM}$ -labeled **Crebtide** substrate by a europium (Eu)-labeled antiphospho-CREB antibody.









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- To cite this document: BenchChem. [Crebtide In Vitro Kinase Assay: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550015#crebtide-in-vitro-kinase-assay-protocol]

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